Eupahualin C
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Overview
Description
Eupahualin C is a sesquiterpene lactone isolated from the plant Eupatorium hualienense. It has garnered significant attention due to its notable cytotoxic activities against various cancer cell lines, including human chronic myelogenous leukemia (K562) and human bone cancer (U2OS) cells . The molecular formula of this compound is C20H24O6, and it has a molecular weight of 360.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eupahualin C involves several steps, starting from naturally occurring precursors. The detailed synthetic routes are not widely documented, but it is known that the compound can be isolated from the herbs of Eupatorium hualienense. The isolation process typically involves solvent extraction followed by chromatographic purification to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Eupatorium hualienense. The process involves harvesting the plant material, drying, and then extracting the active compounds using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracts are then subjected to chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Eupahualin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Eupahualin C has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: this compound is used in biological studies to investigate its cytotoxic effects on various cancer cell lines
Medicine: The compound is being explored for its potential therapeutic applications in treating cancers such as chronic myelogenous leukemia and bone cancer
Mechanism of Action
The mechanism of action of Eupahualin C involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is known to affect the mitochondrial membrane potential and activate caspases, which are crucial for the apoptotic process .
Comparison with Similar Compounds
Eupahualin C is unique among sesquiterpene lactones due to its specific structural features and potent cytotoxic activities. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with notable anti-cancer properties.
Artemisinin: Known for its anti-malarial activity, it also exhibits cytotoxic effects on cancer cells.
Helenalin: A sesquiterpene lactone with anti-inflammatory and anti-cancer activities.
Compared to these compounds, this compound stands out due to its specific activity against chronic myelogenous leukemia and bone cancer cells .
Biological Activity
Eupahualin C is a natural compound derived from various plant sources, particularly known for its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in medicinal applications.
This compound, identified by its CAS number 108525-39-9, is categorized as a flavonoid. It has been isolated from several plant species, including those in the Asteraceae family. Its structure allows it to interact with biological systems effectively, influencing various cellular processes.
1. Inhibition of Cell Cycle Progression
This compound has been shown to inhibit cell cycle progression by binding to the mitotic spindle. This action disrupts normal cell division, making it a candidate for cancer treatment. The compound's ability to interfere with microtubule dynamics is critical in this context.
2. Antiviral Activity
Recent studies have highlighted this compound's efficacy against viral pathogens. For instance, research indicates that it inhibits the replication of coronaviruses by targeting the 3CL protease enzyme, crucial for viral replication and maturation. The compound demonstrated an IC50 value of 34.9 ± 1.7 μM against SARS-CoV-2 3CL-protease, suggesting significant antiviral potential .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested on human coronavirus OC43 (HCoV-OC43). The results indicated that treatment with this compound significantly reduced plaque formation in infected cells. This reduction was dose-dependent, affirming its potential as an antiviral agent .
Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that while higher concentrations led to cell death, lower doses did not significantly affect cell viability, indicating a therapeutic window for its use in cancer treatment .
Properties
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9+,13-7+,15-6+/t16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCYDOPXMGUET-OSTFJODSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.